Cas no 875798-54-2 (4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile)

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a thienopyrimidine core with a chloro substituent at the 4-position and a cyano group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The chloro group enhances reactivity for further functionalization, while the electron-withdrawing cyano group contributes to its utility in nucleophilic substitution reactions. Its fused ring system offers stability and potential for diverse derivatization, making it suitable for applications in medicinal chemistry, such as kinase inhibitor design. The compound is typically handled under controlled conditions due to its reactivity.
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile structure
875798-54-2 structure
Product Name:4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
CAS No:875798-54-2
MF:C7H2ClN3S
MW:195.628878116608
CID:1081823
PubChem ID:71748502
Update Time:2025-05-23

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
    • DTXSID50857602
    • C7H2ClN3S
    • KVRQYSDVXMJOFU-UHFFFAOYSA-N
    • BS-17768
    • 875798-54-2
    • D74671
    • SCHEMBL2878495
    • 4-chloro-thieno[3,2-d]pyrimidine-6-carbonitrile
    • CS-0088180
    • AKOS022175987
    • DB-113295
    • Inchi: 1S/C7H2ClN3S/c8-7-6-5(10-3-11-7)1-4(2-9)12-6/h1,3H
    • InChI Key: KVRQYSDVXMJOFU-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=C(C#N)S2)N=CN=1

Computed Properties

  • Exact Mass: 194.9657959g/mol
  • Monoisotopic Mass: 194.9657959g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 77.8Ų

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EK138-100mg
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95+%
100mg
1305CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EK138-250mg
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95+%
250mg
3458CNY 2021-05-07
Chemenu
CM151487-1g
4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95%
1g
$720 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EK138-50mg
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95+%
50mg
865.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EK138-200mg
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95+%
200mg
2162.0CNY 2021-07-17
Chemenu
CM151487-250mg
4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95%
250mg
$*** 2023-05-29
Chemenu
CM151487-500mg
4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95%
500mg
$*** 2023-05-29
Chemenu
CM151487-1g
4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95%
1g
$*** 2023-05-29
Chemenu
CM151487-5g
4-chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95%
5g
$*** 2023-05-29
Alichem
A089005333-1g
4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
875798-54-2 95%
1g
$626.20 2023-08-31

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:875798-54-2)4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
Order Number:A1092551
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:07
Price ($):2935.0
Email:sales@amadischem.com

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile Related Literature

Additional information on 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile

Comprehensive Overview of 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile (CAS No. 875798-54-2)

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile (CAS No. 875798-54-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This thienopyrimidine derivative is characterized by a fused ring system combining thiophene and pyrimidine moieties, with a chloro substituent at the 4-position and a carbonitrile group at the 6-position. Its molecular formula is C7H3ClN3S, and it exhibits a molecular weight of 196.64 g/mol. The compound's distinct architecture makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile has surged, driven by its relevance in drug discovery and medicinal chemistry. Researchers are increasingly exploring its role in targeting cancer pathways, as thienopyrimidine scaffolds are known to modulate key enzymes involved in cell proliferation. For instance, analogs of this compound have shown promise in inhibiting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in oncology research. Additionally, its carbonitrile functionality enhances binding affinity to biological targets, making it a versatile building block for small-molecule therapeutics.

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions, including cyclization and halogenation processes. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. These innovations align with the growing trend toward green chemistry, where researchers prioritize sustainable synthesis methods to reduce environmental impact. The compound's stability under various conditions also makes it suitable for high-throughput screening in drug development pipelines.

Beyond pharmaceuticals, 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile has applications in material science. Its conjugated system and electron-withdrawing groups contribute to interesting optoelectronic properties, potentially useful in organic semiconductors or sensors. This dual utility in life sciences and advanced materials underscores its interdisciplinary importance. As the scientific community continues to explore structure-activity relationships (SAR), this compound remains a focal point for innovation.

For researchers sourcing 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile, quality and purity are paramount. Reputable suppliers provide HPLC and NMR data to verify authenticity, addressing common concerns about batch-to-batch consistency. Storage recommendations typically include anhydrous conditions and protection from light to prevent degradation. These details are critical for laboratories focusing on precision medicine or highly specialized synthesis.

In summary, 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile (CAS No. 875798-54-2) is a multifaceted compound with expanding applications in biomedical research and material engineering. Its role in kinase inhibitor design and potential contributions to next-generation therapeutics highlight its enduring relevance. As synthetic methodologies evolve and AI-driven drug discovery accelerates, this compound is poised to remain at the forefront of scientific inquiry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:875798-54-2)4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
A1092551
Purity:99%
Quantity:10g
Price ($):2935.0
Email